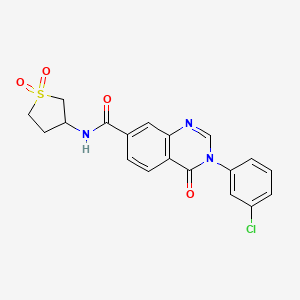
4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C18H18N4OS This compound is characterized by its unique structure, which includes a thiazole ring, pyridine rings, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine rings and the carboxamide group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures that the synthesis is efficient and yields high-purity products. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards associated with the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(2-propylpyridin-4-yl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where
Propiedades
Fórmula molecular |
C18H18N4OS |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-methyl-2-(2-propylpyridin-4-yl)-N-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-3-4-15-11-13(5-10-20-15)18-21-12(2)16(24-18)17(23)22-14-6-8-19-9-7-14/h5-11H,3-4H2,1-2H3,(H,19,22,23) |
Clave InChI |
KPXJVWYJKLUMNH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CC=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174687.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174704.png)



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12174733.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B12174734.png)

methanone](/img/structure/B12174739.png)
![1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide](/img/structure/B12174745.png)
![6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12174749.png)
